molecular formula C11H17F2NO4 B2583529 cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid CAS No. 2309433-18-7

cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid

Cat. No.: B2583529
CAS No.: 2309433-18-7
M. Wt: 265.257
InChI Key: LYWABOYEWJKFHC-RNFRBKRXSA-N
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Description

cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid is an intriguing compound with potential applications across various fields of science. It boasts a unique structural motif that makes it an ideal candidate for synthetic applications and scientific investigations.

Properties

IUPAC Name

(1R,2R)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-7-5-11(12,13)4-6(7)8(15)16/h6-7H,4-5H2,1-3H3,(H,14,17)(H,15,16)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYWABOYEWJKFHC-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CC1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC(C[C@H]1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid can involve several steps, beginning with the cyclopentanecarboxylic acid core. Fluorination often requires reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Protection of amino groups is done using tert-butoxycarbonyl (Boc) protection. Typical conditions include room temperature reactions under inert atmospheres to prevent unwanted side reactions. Industrial production methods: On an industrial scale, the production would likely include more robust and scalable procedures, including continuous flow processes for improved efficiency and control over reaction parameters. Catalysts and optimized reaction conditions would be used to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Scientific Research Applications

In chemistry , cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid serves as an intermediate for synthesizing more complex molecules. In biology and medicine , it can be studied for potential therapeutic applications, particularly in designing enzyme inhibitors or modifying biological pathways. In industry , the compound’s unique properties could see it being used in the development of new materials or as part of catalytic processes.

Mechanism of Action

The exact mechanism by which cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid exerts its effects is closely tied to its molecular structure. The fluoro and amino groups can interact with biological targets, potentially inhibiting or modifying enzymatic activity. These molecular interactions often involve specific binding to target sites, altering the function or structure of proteins or other molecules.

Comparison with Similar Compounds

Compared to similar compounds, cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid stands out due to its unique combination of fluoro and amino groups, which can impart distinct reactivity and binding characteristics. Similar compounds might include other fluoroamino-cyclopentane derivatives, each with slightly different functional groups that alter their chemical and biological behavior. Similar compounds include cis-2-amino-4,4-difluoro-cyclopentanecarboxylic acid and trans-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-cyclopentanecarboxylic acid.

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